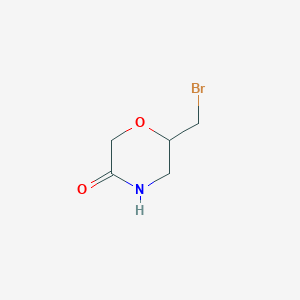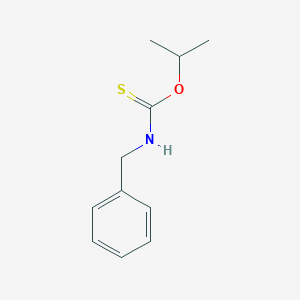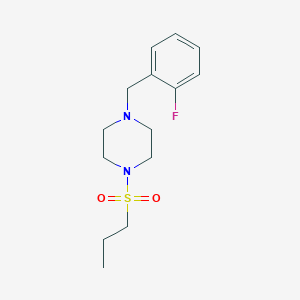
2-(4-Cyanophenyl)ethenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanophenyl)ethenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a styrene derivative. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)ethenylboronic acid typically involves the reaction of 4-cyanobenzaldehyde with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and a base in an aqueous or organic solvent . The reaction conditions are generally mild, making this method highly efficient and widely applicable.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cyanophenyl)ethenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Cyanophenyl)ethenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and as a precursor for boron-containing drugs.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Cyanophenyl)ethenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophile. This process involves oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanophenylboronic acid: Similar structure but lacks the ethenyl group.
4-Cyanophenylboronic acid: Similar structure but with the boronic acid group attached to a different position on the phenyl ring.
Uniqueness
2-(4-Cyanophenyl)ethenylboronic acid is unique due to its ethenyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to participate in various types of reactions, particularly in forming carbon-carbon bonds, makes it highly valuable in organic synthesis.
Propriétés
Formule moléculaire |
C9H8BNO2 |
|---|---|
Poids moléculaire |
172.98 g/mol |
Nom IUPAC |
2-(4-cyanophenyl)ethenylboronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,12-13H |
Clé InChI |
PKFRJEHEHFQVTM-UHFFFAOYSA-N |
SMILES canonique |
B(C=CC1=CC=C(C=C1)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)
![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)



![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)

